molecular formula C26H34N4O4 B11504748 4,4'-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one)

4,4'-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No.: B11504748
M. Wt: 466.6 g/mol
InChI Key: CNQMTXVWJLZNIF-UHFFFAOYSA-N
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Description

3-METHYL-4-[4-(3-METHYL-5-OXO-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOLE-4-CARBONYL)BENZOYL]-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

Molecular Formula

C26H34N4O4

Molecular Weight

466.6 g/mol

IUPAC Name

5-methyl-4-[4-(3-methyl-5-oxo-1-pentyl-4H-pyrazole-4-carbonyl)benzoyl]-2-pentyl-4H-pyrazol-3-one

InChI

InChI=1S/C26H34N4O4/c1-5-7-9-15-29-25(33)21(17(3)27-29)23(31)19-11-13-20(14-12-19)24(32)22-18(4)28-30(26(22)34)16-10-8-6-2/h11-14,21-22H,5-10,15-16H2,1-4H3

InChI Key

CNQMTXVWJLZNIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=C(C=C2)C(=O)C3C(=NN(C3=O)CCCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[4-(3-METHYL-5-OXO-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOLE-4-CARBONYL)BENZOYL]-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. This method is straightforward and rapid, allowing for the efficient production of polysubstituted pyrazoles . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[4-(3-METHYL-5-OXO-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOLE-4-CARBONYL)BENZOYL]-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, 1,3-dicarbonyl compounds, oxidizing agents, reducing agents, and various solvents like ethanol . The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

3-METHYL-4-[4-(3-METHYL-5-OXO-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOLE-4-CARBONYL)BENZOYL]-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-4-[4-(3-METHYL-5-OXO-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOLE-4-CARBONYL)BENZOYL]-1-PENTYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the active site of the epidermal growth factor receptor kinase (EGFR), inhibiting its activity and leading to anticancer effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

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